tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate
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Overview
Description
tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate is an organic compound with the molecular formula C13H20N2O2. It is a derivative of propanoic acid and contains a tert-butyl ester group and a pyridin-4-ylmethylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate typically involves the reaction of tert-butyl bromoacetate with pyridin-4-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-4-ylmethylamino group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
- tert-Butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate
Uniqueness
tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate (CAS 1221341-29-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including structure-activity relationships, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a propanoate backbone, with a pyridin-4-ylmethylamino moiety. This unique structure is essential for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of specific enzymes and receptors involved in disease pathways.
- Enzyme Inhibition : The compound has shown inhibitory effects on kinases, which are critical in cell signaling pathways related to cancer and inflammation.
- Receptor Modulation : It may modulate the activity of certain receptors, potentially affecting cellular responses to external signals.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy. The following table summarizes key findings from various studies:
Case Study 1: Anticancer Activity
A study demonstrated that this compound exhibited significant inhibition of cancer cell proliferation in vitro. The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. These results suggest potential as a lead compound for anticancer drug development .
Case Study 2: Anti-inflammatory Effects
In another investigation, the compound was evaluated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with moderate bioavailability. Toxicology assessments revealed low cytotoxicity across various cell types, suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
tert-butyl 3-(pyridin-4-ylmethylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)6-9-15-10-11-4-7-14-8-5-11/h4-5,7-8,15H,6,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGISBGUWNWCRAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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